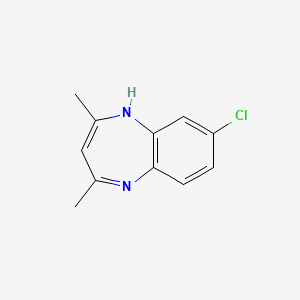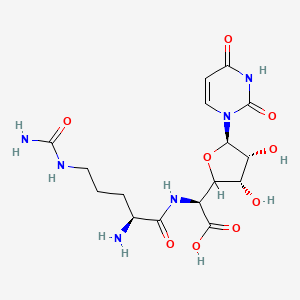
3-alpha-Aminopregnane acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-alpha-Aminopregnane acetate is a synthetic steroidal compound derived from pregnane. It is characterized by the presence of an amino group at the 3-alpha position and an acetate ester. This compound is part of a broader class of steroidal molecules that have significant biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-alpha-Aminopregnane acetate typically involves the introduction of an amino group at the 3-alpha position of a pregnane derivative. This can be achieved through various synthetic routes, including:
Amination Reactions: Using reagents such as ammonia or primary amines under controlled conditions to introduce the amino group.
Acetylation: The amino group is then acetylated using acetic anhydride or acetyl chloride in the presence of a base to form the acetate ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalytic Hydrogenation: To reduce any unsaturated intermediates.
Purification Techniques: Such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-alpha-Aminopregnane acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the acetate group can yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: For substitution reactions, reagents like halides or other nucleophilic species are used.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Free amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-alpha-Aminopregnane acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in cellular processes and interactions with biological molecules.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals and other steroid-based products.
Mécanisme D'action
The mechanism of action of 3-alpha-Aminopregnane acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to steroid receptors or other proteins involved in cellular signaling.
Pathways Involved: The compound can modulate pathways related to inflammation, cell growth, and apoptosis.
Comparaison Avec Des Composés Similaires
3-alpha-Aminopregnane acetate can be compared with other similar steroidal compounds, such as:
Pregnane Derivatives: Including 5-alpha-pregnane and 5-beta-pregnane.
Other Aminopregnanes: Such as 11-alpha-hydroxy-5-alpha-pregnane-3,20-dione.
Uniqueness:
Structural Features: The presence of the amino group at the 3-alpha position and the acetate ester makes it unique.
Biological Activity: Its specific interactions with molecular targets and pathways distinguish it from other similar compounds.
Propriétés
Numéro CAS |
25665-93-4 |
|---|---|
Formule moléculaire |
C23H41NO2 |
Poids moléculaire |
363.6 g/mol |
Nom IUPAC |
acetic acid;(3R,5S,8S,9S,10S,13R,14S,17S)-17-ethyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine |
InChI |
InChI=1S/C21H37N.C2H4O2/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2;1-2(3)4/h14-19H,4-13,22H2,1-3H3;1H3,(H,3,4)/t14-,15-,16+,17-,18-,19-,20+,21-;/m0./s1 |
Clé InChI |
JEIDUNUFDJGJOF-FVWCGPCDSA-N |
SMILES isomérique |
CC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)N)C)C.CC(=O)O |
SMILES canonique |
CCC1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride](/img/structure/B12793958.png)

![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12793972.png)



